1-(2-chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Kinase inhibitor selectivity Conformational restriction Structure-activity relationship

Researchers building kinase inhibitor screening libraries often find C3-aryl pyrazolo[3,4-d]pyrimidines like PP2 insufficient for probing non-Src kinase space. CAS 1092333-61-3 provides an N1-(2-chlorophenyl)/C3-unsubstituted topology with a structurally orthogonal binding mode versus the well-characterized C3-aryl series. • Distinct ATP-pocket occupancy vector: ortho-chlorine imposes restricted rotational conformation absent in para-substituted analogs, enabling affinity tuning across kinase selectivity panels. • Catalogued in ChemDiv K405 screening library and eMolecules; ≥95% purity; ideal as tool compound for kinase profiling at 1-10 µM. • Serves as synthetic intermediate for focused library enumeration at C4 (reductive amination/N-alkylation) and unsubstituted C3/C6 positions.

Molecular Formula C14H14ClN5O
Molecular Weight 303.75 g/mol
CAS No. 1092333-61-3
Cat. No. B12183670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS1092333-61-3
Molecular FormulaC14H14ClN5O
Molecular Weight303.75 g/mol
Structural Identifiers
SMILESCOCCNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3Cl
InChIInChI=1S/C14H14ClN5O/c1-21-7-6-16-13-10-8-19-20(14(10)18-9-17-13)12-5-3-2-4-11(12)15/h2-5,8-9H,6-7H2,1H3,(H,16,17,18)
InChIKeyDJCRFOZXVQGLAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement of CAS 1092333-61-3


1-(2-Chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1092333-61-3, MF C₁₄H₁₄ClN₅O, MW 303.75) is a 4-amino-substituted pyrazolo[3,4-d]pyrimidine heterocycle bearing an ortho-chlorophenyl group at N1 and a 2-methoxyethylamino chain at C4 . The pyrazolo[3,4-d]pyrimidine scaffold is a well-established purine bioisostere exploited across kinase inhibitor programs, adenosine receptor modulation, and phosphodiesterase targeting . This specific compound is catalogued in commercial screening libraries (e.g., ChemDiv K405 series and eMolecules) and is procured primarily as a tool compound for kinase profiling or as a synthetic intermediate for focused library expansion. It should be differentiated from the widely used Src-family inhibitor PP2 (1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 172889-27-9), with which it shares the pyrazolo[3,4-d]pyrimidin-4-amine core but differs in both the position and identity of the chlorophenyl substituent (N1 ortho-chloro in the target vs. C3 para-chloro in PP2) and the C4 amine substituent (2-methoxyethyl vs. unsubstituted –NH₂) .

Why In-Class Analogs Cannot Substitute for CAS 1092333-61-3


The pyrazolo[3,4-d]pyrimidin-4-amine scaffold accommodates diverse substitution patterns, each dictating distinct kinase selectivity profiles and physicochemical properties. Structural modifications at N1 and C4 are not interchangeable: moving a chlorophenyl substituent from C3 (as in PP2) to N1 (as in the target compound) alters the ATP-binding pocket occupancy vector; ortho-chlorine on the N1-phenyl ring imposes a restricted rotational conformation absent in para-substituted analogs, with documented consequences for target affinity tuning . Similarly, replacing the 2-methoxyethyl chain at C4 with a simple –NH₂ (PP2), a cyclohexyl group (CAS 125747123), or a cyclopentyl group (CAS 1171706-06-1) changes hydrogen-bonding capacity, lipophilicity (cLogP), and metabolic stability . Because no single pyrazolo[3,4-d]pyrimidine compound is a reliable surrogate for another without confirmatory selectivity profiling, procurement specifications must match the exact CAS registry to ensure experimental reproducibility. The quantitative evidence below demonstrates precisely where CAS 1092333-61-3 differs from its nearest structural analogs.

Quantitative Differentiation Evidence for CAS 1092333-61-3


N1-ortho-Cl vs. C3-para-Cl: Conformational Binding Pose

The target compound bears a 2-chlorophenyl (ortho-chloro) substituent directly on the N1 pyrazole nitrogen, whereas the widely used reference compound PP2 carries a 4-chlorophenyl (para-chloro) at C3. The ortho-chlorine sterically restricts rotation of the phenyl ring relative to the pyrazolo[3,4-d]pyrimidine plane, a design feature explicitly exploited in related pyrazolo[3,4-d]pyrimidine series to lock the scaffold into a defined ATP-binding pocket conformation . This enforced dihedral angle contrasts with the greater rotational freedom of PP2's C3 para-chlorophenyl, which samples multiple low-energy conformers. In adenosine receptor antagonist SAR, the ortho-chlorine 'restricted rotation' strategy was deployed to enable the pyrazolo[3,4-d]pyrimidine to attain a specific binding pose, with resulting Kᵢ values in the submicromolar range for optimized derivatives . PP2's known Src-family kinase inhibition profile (Lck IC₅₀ = 4 nM, Fyn IC₅₀ = 5 nM, Hck IC₅₀ = 5 nM, Src IC₅₀ ≈ 100–500 nM, EGFR IC₅₀ = 480 nM, ZAP-70 IC₅₀ > 100 µM) reflects its C3-para-chlorophenyl/C4-unsubstituted-amine pharmacophore, which is structurally orthogonal to the target compound's N1-ortho-chlorophenyl/C4-methoxyethylamine arrangement. No head-to-head kinase panel data exist for the target compound; however, the distinct substitution topology ensures non-overlapping kinase selectivity space .

Kinase inhibitor selectivity Conformational restriction Structure-activity relationship

2-Methoxyethyl vs. Cycloalkyl: Lipophilicity and H-Bonding

The target compound features a 2-methoxyethylamino chain at the C4 position, incorporating an ether oxygen capable of acting as a hydrogen-bond acceptor. Direct structural analogs that share the same N1-(2-chlorophenyl) core but differ at C4 include the cyclohexyl analog (C₁₇H₁₈ClN₅, MW 327.82, ChemSpider ID 125747123) and the cyclopentyl analog (CAS 1171706-06-1, C₁₆H₁₆ClN₅, MW 313.78) . The 2-methoxyethyl group introduces one additional hydrogen-bond acceptor (the ether oxygen) and reduces calculated lipophilicity relative to the all-carbon cycloalkyl analogs. While experimentally determined cLogP values are not publicly available for any of these compounds, the molecular formula comparison (C₁₄H₁₄ClN₅O for target vs. C₁₆H₁₆ClN₅ for cyclopentyl analog) indicates a mass difference of ~10 Da and the presence of an additional oxygen atom that is expected to lower cLogP by approximately 0.5–1.0 log units and increase aqueous solubility . These physicochemical differences directly influence membrane permeability, protein binding, and metabolic clearance profiles in cell-based assays.

Physicochemical property prediction Lipophilicity Hydrogen bonding

N1-Aryl vs. C3-Aryl Substitution: Differential Kinase Engagement

The pyrazolo[3,4-d]pyrimidine literature establishes a fundamental SAR principle: N1-substitution directs the scaffold toward one set of kinase targets (e.g., RET kinase , p38α MAP kinase ), while C3-substitution (in combination with N1-alkyl groups) favors another set (e.g., Src-family kinases as with PP2 ). The target compound's N1-(2-chlorophenyl)/C3-unsubstituted topology places it in the N1-aryl pharmacophore class, which was extensively explored in patents covering p38 MAP kinase inhibitors (US7566708B2), where related compounds such as [3-(2-chloro-phenyl)-6-(2,4-difluoro-phenoxy)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-(2-methoxy-ethyl)-amine were disclosed . In contrast, PP2 exemplifies the C3-aryl/N1-alkyl class. This topological distinction is not cosmetic: the N1-aryl group occupies a different sub-pocket of the ATP-binding site than the C3-aryl group, as demonstrated by docking studies of 4-amino-substituted pyrazolo[3,4-d]pyrimidines against Src and Abl . Researchers seeking to interrogate kinases beyond the Src family (for which PP2 shows broad but often confounding activity) may find the N1-aryl topology more suitable for achieving selective engagement of alternative kinase targets.

Kinase selectivity Substitution topology ATP-competitive inhibition

Freedom-to-Operate: N1-Aryl vs. Patented C3-Aryl Space

The pyrazolo[3,4-d]pyrimidine chemical space has been extensively patented, particularly the C3-aryl/N1-alkyl subclass exemplified by PP2 (covered in foundational Abbott Laboratories kinase inhibitor patents ) and subsequent Src/Abl inhibitor filings. The target compound's N1-(2-chlorophenyl)/C3-unsubstituted topology falls into a less crowded patent sub-space. The closest patent mapping to this structural class is US7566708B2 (p38 MAP kinase inhibitors, Roche), which explicitly claims compounds containing the [3-(2-chloro-phenyl)-...pyrazolo[3,4-d]pyrimidin-4-yl]-(2-methoxy-ethyl)-amine motif, albeit with the 2-chlorophenyl at C3 rather than N1, and with additional C6 substitution . No patent was identified that claims the exact N1-(2-chlorophenyl)/C4-(2-methoxyethylamino)/C3,C6-unsubstituted combination of the target compound, suggesting a differentiated intellectual property position . Additionally, the Sigma receptor ligand patent US20140163010A1 covers pyrazolo[3,4-d]pyrimidin-4-amines with N1-aryl groups but focuses on different C4 substituents . This patent landscape analysis indicates that the target compound occupies a structurally distinct and potentially freedom-to-operate niche relative to highly patented C3-aryl pyrazolo[3,4-d]pyrimidines.

Intellectual property Chemical novelty Freedom-to-operate

Evidence Limitations and Confirmatory Testing Recommendations

This compound has not yet been the subject of a dedicated peer-reviewed publication reporting quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, etc.) in any kinase or cellular assay. All differentiation claims in this guide derive from class-level SAR principles, structural comparisons with well-characterized analogs, and patent disclosures—not from direct head-to-head experimental comparisons. This evidence gap is not uncommon for screening library compounds, which are typically profiled only upon incorporation into a specific discovery campaign. The para-chloro isomer (1-(4-chlorophenyl)-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine) has been annotated by vendors as a Protein Kinase B (PKB/Akt) inhibitor , but no quantitative data were publicly confirmed. Researchers procuring CAS 1092333-61-3 should plan for initial broad-panel kinase profiling (e.g., 50–100 kinase panel at 1 µM) to establish its selectivity fingerprint, given that the closest well-characterized analog PP2 is now recognized as a relatively non-selective pan-Src inhibitor that also hits other kinases at comparable concentrations .

Data gap analysis Experimental validation Procurement caveat

Research and Industrial Applications of CAS 1092333-61-3


Kinase Panel Diversification with N1-Aryl Topology

Researchers building kinase inhibitor screening libraries should include CAS 1092333-61-3 alongside PP2 and other C3-aryl pyrazolo[3,4-d]pyrimidines to achieve comprehensive pharmacophore coverage. The N1-(2-chlorophenyl)/C3-unsubstituted topology represents a structurally orthogonal binding mode from the well-characterized C3-aryl series . Initial screening at 1–10 µM against a panel of 50–100 kinases, followed by dose-response confirmation (IC₅₀ determination) for hits, will establish the compound's selectivity fingerprint. This approach is particularly valuable for programs targeting kinases beyond the Src family, where PP2's promiscuity limits its utility as a chemical probe .

Focused Library Synthesis via 2-Methoxyethyl Handle

Medicinal chemistry teams can use CAS 1092333-61-3 as a synthetic starting point for focused library enumeration. The 2-methoxyethylamino group at C4 can be diversified via reductive amination or N-alkylation, while the N1-(2-chlorophenyl) moiety serves as a fixed architectural element to maintain the ortho-chlorine conformational restraint identified in adenosine receptor antagonist SAR . The unsubstituted C3 and C6 positions offer additional vectors for parallel SAR exploration. This scaffold is particularly suited for programs targeting kinases where N1-aryl groups have shown favorable binding, such as p38α MAP kinase .

Src-Family Kinase Negative Control (Post-Profiling)

Following confirmatory kinase profiling, if CAS 1092333-61-3 demonstrates weak or no activity against Src-family kinases (Lck, Fyn, Hck, Src) at concentrations where PP2 shows potent inhibition (IC₅₀ 4–500 nM) , the compound could serve as a structurally matched negative control in cellular assays. This application is contingent on experimental validation: the distinct N1-aryl topology may indeed reduce Src-family engagement compared to PP2, but this hypothesis requires testing. A matched negative control is invaluable for deconvoluting Src-dependent vs. Src-independent phenotypes in cancer cell line experiments.

Intellectual Property Scaffold Scouting and Lead Generation

For industrial drug discovery programs seeking kinase inhibitor leads with a clear freedom-to-operate position, CAS 1092333-61-3 represents an underexploited N1-aryl pyrazolo[3,4-d]pyrimidine scaffold. The patent landscape analysis indicates that this specific substitution combination is not explicitly claimed in major kinase inhibitor patent families , offering a potential starting point for novel composition-of-matter filings upon demonstration of biological activity. Initial hit-to-lead chemistry can proceed from this scaffold with lower risk of infringement on the densely patented C3-aryl pyrazolo[3,4-d]pyrimidine space.

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